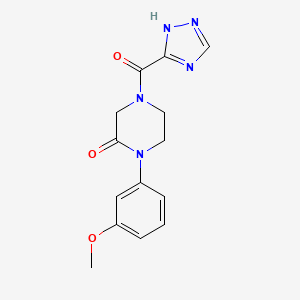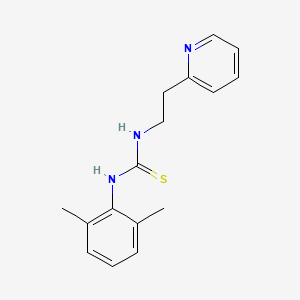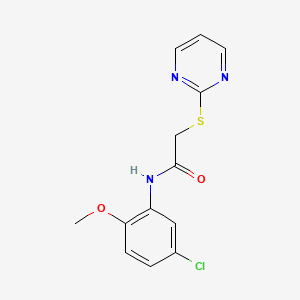
1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound is part of a broader class of compounds that include piperazine and 1,2,4-triazole functionalities. These compounds are of interest in various fields of chemistry and pharmacology due to their diverse biological activities and their utility in drug development. The methoxyphenyl and triazolylcarbonyl groups suggest potential for interaction with biological molecules, influencing the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of compounds similar to 1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone typically involves multi-step reactions. Starting materials might include methoxybenzaldehyde and piperazine derivatives, undergoing reactions such as cyclization, alkylation, and condensation. The exact synthesis route can vary based on desired substitutions and chemical structures aimed for specific biological targets or physical-chemical properties (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of piperazine and triazole-containing compounds is characterized by their cyclic systems and functional groups attached. These structures are crucial for the interaction with biological targets. The presence of methoxy and triazolylcarbonyl groups can affect the compound's electron distribution, hydrophobicity, and ability to form hydrogen bonds, impacting its biological activity and solubility (El-Emam et al., 2012).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, including structures related to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone". These compounds have been evaluated for their antimicrobial activities, with some exhibiting good or moderate activities against various microorganisms. This underscores the potential of these compounds in the development of new antimicrobial agents (Bektaş et al., 2010).
Receptor Binding Affinities and Imaging Applications
Several studies have focused on the modification of piperazine derivatives to explore their binding affinities to various receptors, such as the 5-HT1A serotonin receptor. These modifications aim to achieve improved selectivity and potential therapeutic applications. For instance, derivatives have been developed for potential use as imaging agents targeting specific receptors, which could contribute to better understanding receptor distributions and functions in various medical conditions (Raghupathi et al., 1991).
Novel Synthesis Methods and Characterization
Research on compounds structurally related to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone" includes novel synthesis methods that offer efficient and reproducible ways to attach various moieties, enhancing the compound's potential applications. For example, the development of radioconjugates for imaging applications has involved innovative synthesis techniques to achieve high radiochemical purity and stability, indicating potential for clinical applications (Hassanzadeh et al., 2012).
Potential Anticancer and Anti-inflammatory Applications
Compounds with the core structure similar to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone" have been investigated for their potential anticancer and anti-inflammatory properties. This includes the exploration of their activities against specific cancer cell lines and their interaction with biological targets, which could lead to the development of new therapeutic agents (Lv et al., 2019).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-(1H-1,2,4-triazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-22-11-4-2-3-10(7-11)19-6-5-18(8-12(19)20)14(21)13-15-9-16-17-13/h2-4,7,9H,5-6,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEYUICBOLIFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2=O)C(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)
![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)


![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)